1-Bromo-3-fluoro-5-(pentyloxy)benzene
Overview
Description
1-Bromo-3-fluoro-5-(pentyloxy)benzene is an organic compound with the molecular formula C11H14BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and pentyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and an appropriate solvent under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity of the final product, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-5-(pentyloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product is typically a biaryl compound .
Scientific Research Applications
1-Bromo-3-fluoro-5-(pentyloxy)benzene has diverse applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(pentyloxy)benzene in chemical reactions involves the interaction of its substituents with various reagents and catalysts. For example, in the Suzuki–Miyaura coupling reaction, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 1-Bromo-3-fluoro-5-(methoxy)benzene
- 1-Bromo-3-fluoro-5-(ethoxy)benzene
- 1-Bromo-3-fluoro-5-(propoxy)benzene
Comparison: 1-Bromo-3-fluoro-5-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties compared to its analogs with shorter alkoxy chains.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-pentoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNNOSINXLPCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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